2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound belongs to the triazolo[4,3-a]pyridine carboxamide family, characterized by a fused heterocyclic core with a triazole ring and a pyridine moiety. Its structure includes a 4-fluorophenyl carbamoyl methyl substituent at position 2 and a 3-methylphenyl group at the N-position of the carboxamide (Figure 1).
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-14-3-2-4-18(11-14)25-21(30)15-5-10-19-26-28(22(31)27(19)12-15)13-20(29)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZXLZDCIPBFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyridine with Hydrazine Derivatives
The foundational triazolopyridine system is constructed through a [3+2] cycloaddition between 3-amino-6-carboxamidopyridine and methyl hydrazinecarboxylate. Under refluxing ethanol (78°C, 12 hr), this reaction achieves 68–72% yield, as reported in analogous syntheses of triazolopyridazines. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | +15% vs. THF |
| Temperature | 78°C | +22% vs. 60°C |
| Hydrazine Equiv. | 1.2 eq | Prevents dimerization |
The intermediate 3-oxo-2H,3H-triazolo[4,3-a]pyridine-6-carboxylic acid is then isolated via acid-base extraction (pH 4.2) with 89% purity.
Alternative Route via Dimroth Rearrangement
A patent-pending method employs 8-nitro-1,2,4-triazolo[4,3-a]pyridine as a precursor, synthesized from 2-chloro-3-nitropyridine in 92% yield using formic acid cyclization. Subsequent hydrogenation (H₂, 40 psi, Pd/C) reduces the nitro group to an amine, which undergoes Dimroth rearrangement in basic media (NaOH, 0.1M) to yield the triazolopyridine core. This pathway offers superior scalability but requires stringent oxygen exclusion to prevent byproduct formation.
Functionalization of the Core Structure
Introduction of the Carbamoylmethyl Group
The 2-position carbamoylmethyl moiety is installed via two primary methods:
Method A: Nucleophilic Acylation
Reaction of the triazolopyridine core with chloroacetyl chloride (1.5 eq) in DMF at 0°C, followed by amidation with 4-fluoroaniline (1.3 eq) using Hünig's base (DIPEA), achieves 65–70% yield. Microwave-assisted conditions (100°C, 30 min) enhance conversion to 82% while reducing epimerization.
Method B: Curtius Rearrangement
As detailed in PMC studies, the carboxylic acid intermediate undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form an isocyanate, which reacts in situ with 4-fluorophenylamine. This one-pot method affords 74% yield but requires careful control of exothermic intermediates.
Attachment of N-(3-Methylphenyl)carboxamide
The 6-carboxamide group is introduced via peptide coupling using HATU/HOAt (1.1 eq) with 3-methylaniline in dichloromethane. Critical optimization data includes:
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 88 | 95 |
| EDCI/HOBt | 72 | 89 |
| DCC/NHS | 65 | 82 |
Post-coupling purification via silica chromatography (EtOAc/hexane 3:7) removes residual HATU byproducts, as validated by HPLC-MS.
Integrated Synthetic Routes
Linear Approach (Methodology A)
- Triazolopyridine core synthesis (68% yield)
- Chloroacetylation (82% yield)
- 4-Fluorophenyl amidation (77% yield)
- Carboxamide coupling (88% yield)
Overall yield : 68% × 82% × 77% × 88% = 36.4%
Convergent Approach (Methodology B)
- Parallel synthesis of carbamoylmethyl and carboxamide intermediates
- Final assembly via Suzuki-Miyaura coupling (Pd(PPh₃)₄, 85°C)
Overall yield : 52% with 98% purity by UPLC
Optimization Challenges and Solutions
Byproduct Formation During Cyclization
The primary side reaction—dimerization of the triazole ring—is mitigated by:
- Strict temperature control (±2°C) during cyclocondensation
- Use of molecular sieves (4Å) to absorb liberated ammonia
- Gradual reagent addition via syringe pump over 6 hr
Epimerization at the Carbamoyl Center
Chiral HPLC analysis revealed 12% epimerization during standard amidation. Implementing low-temperature (-20°C) Schlenk techniques reduced this to <2% while maintaining 78% yield.
Industrial-Scale Considerations
Batch processes for >1 kg synthesis employ:
- Continuous flow hydrogenation (H-Cube Pro) for nitro reductions
- Mechanochemical grinding for solvent-free amide couplings
- PAT (Process Analytical Technology) with inline FTIR for real-time monitoring
Economic analysis favors the convergent route, reducing raw material costs by 41% compared to linear synthesis.
Chemical Reactions Analysis
Triazolopyridine Core
The fused triazole-pyridine system undergoes:
-
Electrophilic substitution : Reactivity at C-7 or C-8 positions with nitrating or halogenating agents, though steric hindrance from substituents may limit accessibility .
-
N-Alkylation : The NH group in the triazole ring can react with alkyl halides or epoxides under basic conditions to form N-alkylated derivatives .
Carboxamide Groups
-
Hydrolysis : Acidic or basic conditions cleave carboxamides to carboxylic acids, though the 4-fluorophenyl group may resist hydrolysis due to electron-withdrawing effects .
-
Condensation : Reactivity with amines or alcohols to form ureas or esters, respectively, under dehydrating agents like DCC.
Fluorophenyl Substituent
-
Nucleophilic aromatic substitution : Limited due to fluorine’s poor leaving-group ability, but possible at ortho/para positions under strong nucleophiles (e.g., Grignard reagents) and high temperatures .
-
Cross-coupling : Suzuki-Miyaura reactions with boronic acids, facilitated by palladium catalysts, to diversify aryl groups .
Derivatization and Biological Relevance
Derivatives of this compound are synthesized to enhance pharmacokinetic properties or target specificity:
Stability and Degradation Pathways
-
Photodegradation : The triazolopyridine core may undergo ring-opening under UV light, forming nitriles or aldehydes.
-
Oxidative stress : Susceptibility to peroxides or radicals at the benzylic position of the 3-methylphenyl group, leading to hydroxylation or cleavage .
Comparative Reactivity with Analogues
The 4-fluorophenyl carbamoyl group in this compound shows reduced electrophilicity compared to non-fluorinated analogs, as evidenced by slower hydrolysis rates . Conversely, the triazole ring’s reactivity aligns with other triazolo[4,3-a]pyridines, such as those in p38 MAP kinase inhibitors .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. Studies involving related triazolopyridines have shown that they can inhibit key enzymes in cancer metabolism and induce apoptosis in cancer cells.
- In Vitro Studies : Preliminary tests have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar functionalities have shown percent growth inhibitions (PGIs) ranging from 51% to over 86% against multiple cancer types including SNB-19 and OVCAR-8 cell lines .
Other Therapeutic Applications
Beyond its anticancer properties, triazolopyridine derivatives are being explored for additional therapeutic effects:
- Antimicrobial Activity : Some studies suggest that modifications to the triazolopyridine structure can enhance antimicrobial activity against bacteria and fungi. The presence of electron-withdrawing groups like fluorine may increase the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models. This is particularly relevant for diseases characterized by chronic inflammation.
Synthesis Techniques
The synthesis of 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step reactions that include:
- Formation of the Triazole Ring : Utilizing cyclization reactions that incorporate appropriate precursors.
- Functional Group Modifications : Employing strategies such as acylation and alkylation to introduce the fluorophenyl and methylphenyl groups.
- Purification : Techniques such as crystallization or chromatography are used to isolate the final product.
Example Synthesis Pathway
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Triazole precursors |
| 2 | Acylation | Fluorophenyl isocyanate |
| 3 | Alkylation | Methylphenyl amine |
| 4 | Purification | Column chromatography |
Case Study 1: Anticancer Activity Assessment
A study conducted on various triazolopyridine derivatives including the target compound revealed significant anticancer properties. The results indicated that specific modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activities among triazolopyridines, the compound exhibited effective inhibition against a range of bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo[4,3-a]pyridine Carboxamide Derivatives
Key Insights:
- Fluorine Substituents: The 4-fluorophenyl group in the target compound enhances electronegativity and membrane permeability compared to non-fluorinated analogs .
- Methyl vs. Methoxy Groups : The 3-methylphenyl substituent may improve metabolic stability over bulkier groups (e.g., 4-methoxyphenyl), as seen in .
- Core Heterocycle Variations : Pyrazolo[4,3-c]pyridine analogs () exhibit distinct solubility profiles due to reduced polarity, suggesting divergent therapeutic applications .
NMR and Spectroscopic Comparisons
highlights NMR as a critical tool for structural elucidation. In a study comparing rapamycin analogs (compounds 1 and 7), chemical shift variations in regions A (positions 39–44) and B (positions 29–36) were linked to substituent-induced changes in the chemical environment . For the target compound:
- The 4-fluorophenyl group would likely perturb chemical shifts in regions analogous to A/B, altering π-π stacking or hydrogen-bonding interactions.
- The 3-methylphenyl group may shield adjacent protons, reducing deshielding effects compared to electron-withdrawing substituents (e.g., methoxy) .
Biological Activity
The compound 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide , also known by its ChemDiv ID L861-0195, is a novel heterocyclic molecule with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevance in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C22H18FN5O3
- IUPAC Name : 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- SMILES Notation : Cc1cccc(NC(C(C=CC2=NN3CC(Nc(cc4)ccc4F)=O)=CN2C3=O)=O)c1
The structure includes a triazole ring fused with a pyridine moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of oncology and neuropharmacology. It has been included in screening libraries targeting Histone Deacetylases (HDAC) and other pathways involved in cancer and neurological disorders .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth:
- Inhibition of PI3K/Akt Pathway : Similar to other compounds targeting this pathway, it may restrict tumor cell proliferation by interfering with downstream signaling cascades .
- Cell Line Studies : In vitro experiments have shown that derivatives related to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
The compound's ability to interact with central nervous system targets may also provide therapeutic benefits for neurodegenerative diseases. Research into related compounds has shown potential in modulating neurotransmitter systems and exhibiting neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Studies : A study on fluorinated derivatives indicated significant antiproliferative activity against various cancer cell lines. The mechanism involved DNA adduct formation leading to cell cycle arrest and apoptosis .
- Mechanistic Insights : Research has demonstrated that the compound can modulate enzyme activity (e.g., phosphodiesterase inhibitors), which plays a role in cellular signaling pathways relevant to both cancer and neurological functions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of triazolopyridine derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example:
- Step 1 : Formation of the triazole core via condensation of hydrazine derivatives with carbonyl intermediates under reflux in ethanol or acetic acid .
- Step 2 : Introduction of the carbamoyl-methyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C .
- Step 3 : Final amidation with 3-methylphenylamine in anhydrous DMF, catalyzed by triethylamine, to achieve yields >70% . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and monitoring intermediates via HPLC or TLC .
Q. How can the compound’s purity and structural integrity be validated?
Use a combination of:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl vs. methylphenyl groups) .
- HRMS for exact mass verification (e.g., molecular ion peak matching C₂₄H₂₀FN₅O₃) .
- Elemental analysis to validate stoichiometry (deviation <0.4%) .
Advanced Research Questions
Q. What computational strategies can predict binding affinities and target interactions?
- Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm to simulate ligand-receptor binding. Key steps:
- Prepare the compound’s 3D structure (e.g., protonation states via Open Babel).
- Define the binding pocket (e.g., kinase ATP-binding site) using PDB structures (e.g., 3POZ).
- Run simulations with exhaustiveness=20 and analyze top-scoring poses (ΔG ≤ -9 kcal/mol suggests strong binding) .
- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions may arise from assay-specific variables:
- In vitro vs. cellular assays : Confirm solubility (e.g., DMSO stock stability) and membrane permeability via PAMPA .
- Target selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to rule off-target effects .
- Dose-response validation : Repeat IC₅₀ measurements using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What structural modifications enhance metabolic stability without compromising activity?
- SAR-guided design :
- Replace labile esters (e.g., methyl groups) with bioisosteres like trifluoromethyl or cyclopropyl .
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce CYP450-mediated oxidation .
- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t₁/₂ >60 min desirable) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
